N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-11(18)7-8-13-14(9)19-17(24-13)20-16(21)10-5-4-6-12(22-2)15(10)23-3/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGMIASPWGCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Methylphenol with Thiourea
A mixture of 2-amino-4-methylphenol (1.0 mmol), thiourea (1.2 mmol), and hydrochloric acid (3 mL) is refluxed at 120°C for 6 hours under nitrogen atmosphere. The reaction forms the benzothiazole ring through intramolecular cyclization, yielding 4-methyl-1,3-benzothiazol-2-amine. Chlorination at the 5-position is achieved by treating the intermediate with N-chlorosuccinimide (1.1 mmol) in dimethylformamide (DMF) at 0–5°C for 2 hours. The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 3:1), achieving a 68% yield.
Key Parameters:
- Temperature control during chlorination is critical to avoid over-halogenation.
- DMF enhances solubility of intermediates, facilitating homogeneous reaction conditions.
Functionalization of the Benzamide Moiety: 2,3-Dimethoxybenzoyl Chloride
The 2,3-dimethoxybenzoyl chloride required for amide bond formation is synthesized from 2,3-dimethoxybenzoic acid. A patent-derived method optimizes this conversion using phosphorus oxychloride (POCl₃) as an activating agent:
Activation of 2,3-Dimethoxybenzoic Acid
2,3-Dimethoxybenzoic acid (1.0 mmol) is dissolved in a tetrahydrofuran (THF):ethyl acetate (1:2 v/v) mixture and cooled to 0–5°C. Phosphorus oxychloride (1.5 mmol) is added dropwise, and the mixture is stirred at 0–5°C for 1 hour. The reaction generates the acyl chloride intermediate in situ, avoiding isolation of hazardous intermediates.
Advantages Over Traditional Methods:
- Eliminates the need for isolated benzoyl chloride, reducing handling risks.
- Solvent recovery rates exceed 80%, aligning with green chemistry principles.
Amide Bond Formation: Coupling of Benzothiazole Amine and Benzoyl Chloride
The final step involves coupling 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride. A pyridine-mediated approach adapted from antimalarial drug synthesis achieves high efficiency:
Reflux in Pyridine
Equimolar amounts of 5-chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 mmol) and 2,3-dimethoxybenzoyl chloride (1.1 mmol) are combined in anhydrous pyridine (10 mL). The mixture is refluxed at 110°C for 4 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the solution is cooled, diluted with ice-cold water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product, which is recrystallized from ethanol to afford pure N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (72% yield).
Optimization Insights:
- Pyridine acts as both solvent and base, neutralizing HCl generated during amide formation.
- Ethanol recrystallization enhances purity (>98%) by removing unreacted starting materials.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across alternative methodologies:
Critical Observations:
- The patent method offers superior yields and solvent recovery but requires stringent temperature control.
- Pyridine-mediated coupling balances speed and purity, making it suitable for laboratory-scale synthesis.
Spectroscopic Characterization and Quality Control
Post-synthesis validation includes nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC):
¹H NMR Analysis (400 MHz, DMSO-d₆)
HPLC Purity Assessment
- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile:water (70:30) at 1.0 mL/min.
- Retention Time: 8.2 minutes; purity >99%.
Challenges and Mitigation Strategies
Byproduct Formation During Chlorination
Over-chlorination at the 4-position can occur if reaction temperatures exceed 5°C. Mitigation involves precise cooling and stoichiometric control of N-chlorosuccinimide.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Chlorine and fluorine substituents on the benzothiazole ring (e.g., in ) are associated with enzyme inhibition, particularly targeting metabolic pathways in pathogens. The methyl group in the target compound may sterically hinder interactions or enhance stability compared to halogens. Methoxy groups (target compound, ) vs.
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for analogs, such as coupling amines with acyl chlorides in aprotic solvents (e.g., pyridine or dioxane) .
- Yields and purity depend on substituent reactivity; electron-withdrawing groups (e.g., -Cl, -F) on benzoyl chlorides facilitate faster amide bond formation .
Biological Activity Trends :
- Benzothiazoles with electron-deficient aromatic systems (e.g., fluorinated benzamides in ) show stronger binding to enzymes like PFOR. The target compound’s dimethoxybenzamide may exhibit milder electronic effects but broader bioavailability.
- Antifungal activity in 2,3-dimethoxybenzamide derivatives () suggests the target compound could share similar properties, though this requires experimental validation.
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on various cell lines, and its implications in cancer therapy.
The compound's molecular formula is with a molecular weight of 308.8 g/mol. It features a benzothiazole moiety, which is known for various biological activities, including anticancer properties.
The primary target of this compound is the enzyme DprE1, crucial for cell wall biosynthesis in Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall, potentially leading to cell death.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has been evaluated against several human cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated that it effectively inhibits cell proliferation in these lines .
- Apoptosis Induction : Flow cytometry analyses showed that this compound induces apoptosis in cancer cells. The compound promotes cell cycle arrest and affects the expression levels of key proteins involved in apoptosis pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects by decreasing the levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). This dual action positions it as a potential candidate for treating conditions characterized by inflammation and cancer .
Case Studies and Research Findings
| Study | Cell Line | Activity Observed | Methodology |
|---|---|---|---|
| Study 1 | A431 | Significant inhibition of proliferation | MTT assay |
| Study 2 | A549 | Induction of apoptosis and cell cycle arrest | Flow cytometry |
| Study 3 | RAW264.7 | Decrease in IL-6 and TNF-α levels | ELISA |
Structural Analysis
Crystallographic studies have revealed that the conformation of this compound is stabilized by intramolecular hydrogen bonds. This structural stability may contribute to its biological activity by facilitating interactions with target molecules .
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to inhibit cancer cell proliferation while simultaneously exerting anti-inflammatory effects makes it a promising candidate for further development in cancer therapy.
Q & A
Advanced Research Question
- Chlorine : Increases metabolic stability (t₁/₂ from 1.5 to 4.2 h in microsomes) but reduces aqueous solubility (logP increases by 0.8) .
- Methoxy groups : Enhance membrane permeability via π-π stacking but may hinder CYP450 clearance. MD simulations predict binding affinity shifts of 2–3 kcal/mol with substituent modifications .
What strategies mitigate crystallization challenges during scale-up synthesis?
Advanced Research Question
Crystallization issues stem from polymorphic forms. Solutions include:
- Seeding : Introduce pre-characterized crystals to control nucleation .
- Solvent engineering : Use mixed solvents (e.g., CH₃OH/acetone) to optimize lattice energy .
- Temperature ramping : Gradual cooling (1°C/min) prevents amorphous aggregation .
How can computational methods predict SAR for derivatives of this compound?
Advanced Research Question
QSAR models trained on IC₅₀ data (n > 50 analogs) identify key descriptors:
- Electrostatic potential maps : Highlight regions for hydrogen bonding (e.g., methoxy O-atoms) .
- Molecular docking : Prioritize derivatives with ΔG < −8 kcal/mol for PFOR binding .
- ADMET predictors : Filter candidates with hepatic toxicity risks (e.g., CYP3A4 inhibition >50%) .
What are the limitations of in vitro models for evaluating this compound’s therapeutic potential?
Basic Research Question
In vitro models often fail to replicate in vivo conditions:
- Protein binding : Serum albumin reduces free drug concentration by 40–60% .
- Metabolic stability : Microsomal assays underestimate first-pass metabolism (e.g., glucuronidation in hepatocytes) .
- 3D cell cultures : Improve predictive power for tissue penetration vs. monolayer assays .
How can enantiomeric impurities impact biological activity, and what separation methods are effective?
Advanced Research Question
Enantiomers may exhibit divergent activities (e.g., R-form active, S-form inert). Resolution methods:
- Chiral HPLC : Use amylose-based columns with heptane/ethanol gradients (Rs > 2.0) .
- Kinetic resolution : Enzymatic catalysis (e.g., lipases) to isolate desired enantiomer .
- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
